![molecular formula C10H15N3O2S2 B1653407 Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate CAS No. 182120-83-8](/img/structure/B1653407.png)
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate
Overview
Description
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate is a compound that features a thiazole ring, a tert-butyloxycarbonyl-protected amine, and a carbothioamide group
Mechanism of Action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in peptide synthesis to protect amine groups . Therefore, it’s plausible that this compound may interact with proteins or enzymes that recognize or process amine groups.
Mode of Action
The mode of action of this compound likely involves the Boc group. The Boc group is a protective group used in peptide synthesis. It prevents unwanted reactions at the amine group during the synthesis process . The Boc group can be removed (deprotected) when it is no longer needed, typically through the use of an acid .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity and effectiveness . For example, the deprotection of the Boc group typically requires an acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Formation of the thiazole ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the carbothioamide group: The carbothioamide group can be introduced through a reaction with a suitable thiocarbonyl reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate can undergo various chemical reactions, including:
Deprotection: The tert-butyloxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the carbothioamide group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Deprotection: The primary amine and carbon dioxide.
Substitution: Various substituted thiazole derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-[[(tert-Butyloxycarbonyl)amino]methyl]-4-thiazolecarboxamide .
- 2-[[(tert-Butyloxycarbonyl)amino]methyl]-4-thiazolecarboxylate .
Uniqueness
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate is unique due to its combination of a thiazole ring, a tert-butyloxycarbonyl-protected amine, and a carbothioamide group. This unique structure imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-10(2,3)15-9(14)12-4-7-13-6(5-17-7)8(11)16/h5H,4H2,1-3H3,(H2,11,16)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQCPIJDNPUTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150045 | |
| Record name | 1,1-Dimethylethyl N-[[4-(aminothioxomethyl)-2-thiazolyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182120-83-8 | |
| Record name | 1,1-Dimethylethyl N-[[4-(aminothioxomethyl)-2-thiazolyl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182120-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[4-(aminothioxomethyl)-2-thiazolyl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


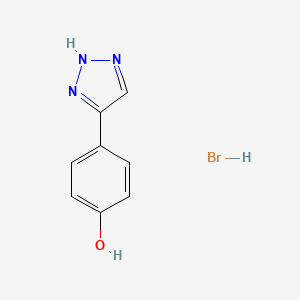
![9-Amino-5-azaspiro[3.5]nonan-6-one](/img/structure/B1653326.png)
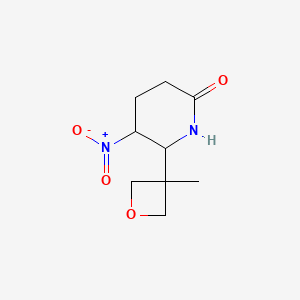
![tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride](/img/structure/B1653328.png)
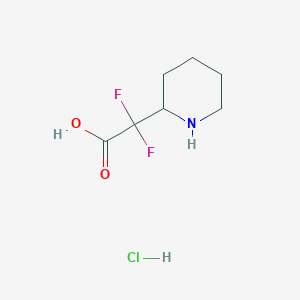
![N-[(2-bromophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1653332.png)
![2-({5-[(tert-butoxy)methyl]-1,2-oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1653333.png)


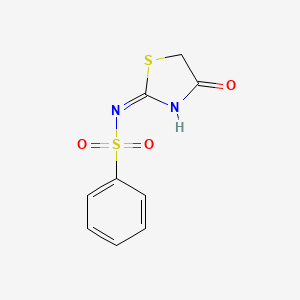

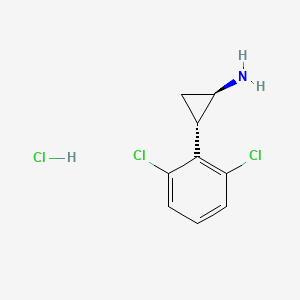
![(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B1653346.png)
![[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B1653347.png)
